molecular formula C9H13NO2 B3106206 Isopropyl 1H-pyrrol-2-ylacetate CAS No. 157071-48-2

Isopropyl 1H-pyrrol-2-ylacetate

Cat. No. B3106206
CAS RN: 157071-48-2
M. Wt: 167.2 g/mol
InChI Key: YDFWVTIOXQLWNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isopropyl 1H-pyrrol-2-ylacetate is typically synthesized via the esterification of isopropyl alcohol with acetic acid in the presence of an acid catalyst . The reaction can be represented as follows: CH3COOH + (CH3)2CHOH → (CH3)2CHOOCCH3 + H2O . The resultant ester (isopropyl acetate) and water are then separated by distillation, given their difference in boiling points .


Molecular Structure Analysis

The molecular structure of Isopropyl 1H-pyrrol-2-ylacetate comprises five carbon ©, ten hydrogen (H), and two oxygen (O) atoms . The molecular weight of this compound is approximately 167.21 g/mol .


Chemical Reactions Analysis

Isopropyl 1H-pyrrol-2-ylacetate can undergo various chemical reactions. For instance, it can participate in saponification reactions with sodium hydroxide, leading to the formation of sodium acetate and isopropyl alcohol .


Physical And Chemical Properties Analysis

Isopropyl 1H-pyrrol-2-ylacetate is a clear, colorless liquid with a fruity odor . It is relatively soluble in water, but it is miscible with most organic solvents such as ethers, alcohols, and hydrocarbons . The density of this compound at room temperature (20 degrees Celsius) is about 0.872 g/cm^3 .

Scientific Research Applications

Anion Binding and Sensing

N-confused calix[4]pyrroles (NCCPs), a derivative of pyrrole-based macrocycles, demonstrate unique anion-binding properties distinct from regular calix[4]pyrroles. NCCPs' different binding mode to anions, characterized by a "confused cone" conformation, results in varied anion-binding affinities and selectivities. These properties make NCCPs, and potentially compounds like Isopropyl 1H-pyrrol-2-ylacetate, relevant for anion binding and sensing applications. The creation of colorimetric sensors utilizing these properties has been explored, indicating potential for environmental monitoring and diagnostic applications (Anzenbacher, Nishiyabu, & Palacios, 2006).

Cytochrome P450 Isoform Inhibition

Research on the inhibition of cytochrome P450 isoforms by chemical compounds, including potentially Isopropyl 1H-pyrrol-2-ylacetate derivatives, is crucial for understanding drug-drug interactions and metabolism. The selectivity of inhibitors towards specific CYP isoforms is vital for deciphering the involvement of these enzymes in the metabolism of various drugs, highlighting the importance of such compounds in pharmaceutical research (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Organophosphorus Azoles Study

Organophosphorus azoles, including pyrroles and their functionalized derivatives, are subjects of study for their stereochemical structures and properties. Research utilizing NMR spectroscopy and quantum chemistry offers insights into the coordination of phosphorus atoms in these compounds, which could extend to the study of isopropyl 1H-pyrrol-2-ylacetate in terms of its structural and electronic characteristics, impacting material science and catalysis (Larina, 2023).

Conjugated Polymers and Electronics

Isopropyl 1H-pyrrol-2-ylacetate, through its pyrrole moiety, could contribute to the synthesis of high-performance electron-deficient pigments like isoDPP, BDP, and NDP for use in electronic devices. These compounds show promise in enhancing the optical, electrochemical, and device performance of π-conjugated organic donor–acceptor type polymers, indicating potential applications in the development of electronics (Deng et al., 2019).

Thermoresponsive Polymers

Compounds related to isopropyl 1H-pyrrol-2-ylacetate may play a role in the development of thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAAm). These polymers have extensive applications in biomedical fields, including drug delivery and tissue engineering, due to their unique temperature-responsive properties (Lanzalaco & Armelin, 2017).

Safety and Hazards

Isopropyl 1H-pyrrol-2-ylacetate is a highly flammable liquid and vapor . Contact with the compound may cause skin and eye irritation, and inhalation can lead to respiratory discomfort . It should be stored in a well-ventilated, cool place, away from sources of ignition .

properties

IUPAC Name

propan-2-yl 2-(1H-pyrrol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(2)12-9(11)6-8-4-3-5-10-8/h3-5,7,10H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFWVTIOXQLWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 1H-pyrrol-2-ylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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